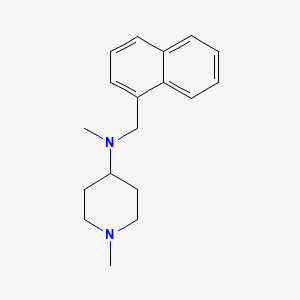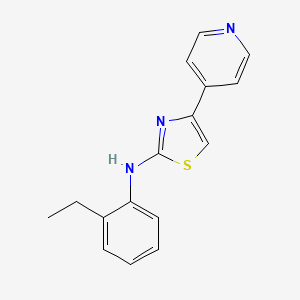
N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine, also known as DMAP, is a chemical compound that belongs to the class of piperidine derivatives. DMAP has gained significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been extensively studied in medicinal chemistry due to its potential applications in the development of new drugs. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been reported to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has also been investigated for its potential use as a selective dopamine transporter ligand.
Wirkmechanismus
The exact mechanism of action of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine is not fully understood. However, it is believed that N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine exerts its pharmacological effects by modulating the activity of neurotransmitters, particularly dopamine. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been shown to inhibit the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft. This, in turn, leads to an enhancement of dopaminergic neurotransmission, which is thought to underlie the analgesic and antipsychotic effects of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been reported to exhibit a wide range of biochemical and physiological effects. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been shown to reduce pain sensitivity in animal models, suggesting that it may have potential applications as an analgesic. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has also been shown to exhibit anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders. Additionally, N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been reported to have antipsychotic effects, which may be useful in the treatment of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine is its potential as a selective dopamine transporter ligand. N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine has been shown to have a high affinity for the dopamine transporter, making it a promising candidate for the development of new drugs for the treatment of dopamine-related disorders. However, one of the limitations of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine. One area of research is the development of new drugs based on the structure of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine. Researchers are exploring the potential of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine derivatives as potential analgesics, anti-inflammatory agents, and antipsychotics. Another area of research is the investigation of the mechanism of action of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine. Researchers are working to elucidate the exact mechanism by which N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine exerts its pharmacological effects. Finally, researchers are exploring the potential of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine for the treatment of other dopamine-related disorders, such as Parkinson's disease.
Synthesemethoden
The synthesis of N,1-dimethyl-N-(1-naphthylmethyl)-4-piperidinamine involves the reaction of 1-naphthylmethylamine with 4-piperidone in the presence of dimethylamine. The reaction takes place at high temperature and pressure, and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization.
Eigenschaften
IUPAC Name |
N,1-dimethyl-N-(naphthalen-1-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-19-12-10-17(11-13-19)20(2)14-16-8-5-7-15-6-3-4-9-18(15)16/h3-9,17H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCJNBMJTVBKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-N-(naphthalen-1-ylmethyl)piperidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(methoxymethyl)piperidin-1-yl]methyl}-6-methylquinolin-4-ol](/img/structure/B5685429.png)
![(3S*,4S*)-1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5685434.png)

![4-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinazolin-2(1H)-one](/img/structure/B5685444.png)

![N-cyclopropyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685465.png)

![3-(cyclopropylmethyl)-1-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5685476.png)
![2-(4-fluorophenyl)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5685490.png)

![N,N,4-trimethyl-5-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685501.png)
![4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5685505.png)
![6-benzylidene-3-(2-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5685520.png)
![2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B5685528.png)